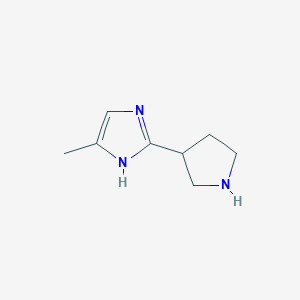

5-methyl-2-(pyrrolidin-3-yl)-1H-imidazole

Description

Properties

IUPAC Name |

5-methyl-2-pyrrolidin-3-yl-1H-imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-6-4-10-8(11-6)7-2-3-9-5-7/h4,7,9H,2-3,5H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKXAPDZJOITDJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N1)C2CCNC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Imidazole Pyrrolidine Hybrid Systems

Strategies for the Construction of the Imidazole (B134444) Core

The formation of the imidazole ring is a foundational step in the synthesis of 5-methyl-2-(pyrrolidin-3-yl)-1H-imidazole. Various classical and modern synthetic methods can be employed to construct the substituted imidazole core.

Cyclization Reactions for 1H-Imidazole Ring Formation

Several named reactions are pivotal for the formation of the imidazole ring. These methods typically involve the condensation of smaller precursor molecules to build the heterocyclic system.

Debus-Radziszewski Imidazole Synthesis: This classical method involves a multi-component reaction between a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). wikipedia.orgscribd.comresearchgate.net For the synthesis of a 5-methyl-substituted imidazole, a suitable 1,2-dicarbonyl precursor would be required. The reaction proceeds through the condensation of the dicarbonyl compound with ammonia to form a diimine, which then condenses with the aldehyde. wikipedia.orgscribd.comresearchgate.net While effective for generating C-substituted imidazoles, this method can sometimes result in low yields and side reactions. wikipedia.orgijprajournal.com Modifications, such as using a primary amine instead of ammonia, can lead to N-substituted imidazoles. wikipedia.org

Van Leusen Imidazole Synthesis: This method provides a route to imidazoles from aldimines through their reaction with tosylmethyl isocyanide (TosMIC). wikipedia.orgorganic-chemistry.orgwikipedia.org A significant advantage of this reaction is its expansion into a one-pot, three-component reaction (vL-3CR) where the aldimine is generated in situ from an aldehyde and an amine. organic-chemistry.orgacs.org This approach allows for the synthesis of 1,4,5-trisubstituted imidazoles by varying the starting components. tsijournals.com However, it's important to note that the vL-3CR is a stepwise reaction, not a true multicomponent reaction. organic-chemistry.org The use of aryl-substituted TosMIC reagents has further broadened the scope of this synthesis. tsijournals.com

Other Cyclization Strategies: Numerous other methods exist for constructing the imidazole ring by forming different combinations of bonds. wikipedia.org For instance, the reaction of an imidate with an α-aminoaldehyde or α-aminoacetal can form the (1,5) or (3,4) bond. wikipedia.org Treating a 1,2-diaminoalkane with an alcohol, aldehyde, or carboxylic acid at high temperatures with a dehydrogenating catalyst can form the (1,2) and (2,3) bonds. wikipedia.org The (1,2) and (3,4) bonds can also be formed from N-substituted α-aminoketones and formamide. wikipedia.org

Table 1: Comparison of Imidazole Synthesis Methods

| Method | Reactants | Bonds Formed (Example) | Key Features |

| Debus-Radziszewski Synthesis | 1,2-dicarbonyl, aldehyde, ammonia/amine | (1,2), (3,4), (1,5) | Multi-component, commercially used, can have low yields. wikipedia.orgscribd.comwikipedia.orgijprajournal.com |

| Van Leusen Synthesis | Aldimine, Tosylmethyl isocyanide (TosMIC) | Stepwise cycloaddition | Can be a one-pot, three-component reaction; versatile for substitutions. organic-chemistry.orgacs.orgtsijournals.com |

| Imidate Cyclization | Imidate, α-aminoaldehyde/α-aminoacetal | (1,5) or (3,4) | Forms one bond in the ring structure. wikipedia.org |

| Diaminoalkane Condensation | 1,2-diaminoalkane, alcohol/aldehyde/acid | (1,2) and (2,3) | Requires high temperatures and a catalyst. wikipedia.org |

Functionalization at Imidazole Ring Positions

Once the imidazole core is formed, or during its formation, specific functional groups can be introduced at various positions on the ring. The regioselectivity of these functionalization reactions is a key consideration.

The general reactivity of the imidazole ring shows that the C5-position is highly reactive towards electrophilic substitution, while the C2-position has the most acidic C-H bond. nih.gov Palladium-catalyzed C-H arylation has been a powerful tool for functionalizing imidazoles, with the ability to selectively target the C2 or C5 positions by adjusting reaction conditions. nih.gov For instance, the use of a weak base in palladium-catalyzed arylation tends to favor C5-arylation, while the addition of copper(I) salts can shift the selectivity towards the C2-position. nih.gov Nickel catalysis has also emerged as an effective method for the C2-arylation of imidazoles. nih.gov

For the synthesis of 5-methyl-1H-imidazole derivatives, specific precursors can be utilized. For example, 5-methyl-1H-imidazole-4-carboxylic acid can be prepared by the hydrolysis of ethyl 5-methyl-1H-imidazole-4-carboxylate. prepchem.com This carboxylic acid can then be converted to the corresponding acid chloride, providing a handle for further functionalization. prepchem.com

Methodologies for Pyrrolidine (B122466) Ring Integration and Stereochemical Control

The synthesis of the pyrrolidine ring and its stereocontrolled attachment to the imidazole core are critical for obtaining the target molecule with the desired three-dimensional structure.

Approaches for Pyrrolidine Ring Synthesis and Attachment

The synthesis of the pyrrolidine ring can be achieved through various cyclization strategies. For the specific case of a 3-substituted pyrrolidine, methods often start from acyclic precursors or involve the modification of existing cyclic systems.

From Acyclic Precursors: The stereoselective cyclization of acyclic starting materials is a common approach to obtain optically pure pyrrolidine derivatives. nih.gov For instance, the synthesis of 3-aminopyrrolidine (B1265635) derivatives has been accomplished starting from α-amino acids like D-alanine. acs.org Michael addition reactions are also powerful tools for constructing the pyrrolidine ring. Organocatalytic enantioselective Michael additions of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates have been developed for the synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.orgcore.ac.ukresearchgate.netrsc.orgsemanticscholar.org

From Cyclic Precursors: Proline and 4-hydroxyproline (B1632879) are common starting materials for the synthesis of substituted pyrrolidines. nih.gov For example, (S)-3-hydroxy-pyrrolidine can be converted to tert-butyl (R)-3-amino-pyrrolidine-1-carboxylate through a series of reactions including mesylation and reaction with ammonia. google.comgoogleapis.com

Attachment to the Imidazole Core: The pyrrolidine ring can be attached to the imidazole core through various coupling reactions. If the pyrrolidine precursor has a suitable leaving group at the 3-position and the imidazole is activated, a nucleophilic substitution reaction can be employed. Alternatively, palladium-catalyzed cross-coupling reactions, such as the Heck reaction, can be used to form a carbon-carbon bond between the two rings. chemrxiv.org

Stereoselective Synthetic Pathways to Pyrrolidine-Substituted Imidazoles

Achieving the correct stereochemistry in the final molecule is paramount. This often involves the use of chiral starting materials or stereoselective reactions.

Chiral Pool Synthesis: Utilizing readily available chiral molecules like proline or 4-hydroxyproline ensures that the stereochemistry of the pyrrolidine ring is set from the beginning. nih.gov

Asymmetric Catalysis: The use of chiral catalysts in reactions such as Michael additions or [3+2] cycloadditions can induce high levels of stereoselectivity. rsc.orgacs.org For example, the 1,3-dipolar cycloaddition between chiral N-tert-butanesulfinylazadienes and azomethine ylides can produce densely substituted pyrrolidines with high diastereoselectivity. acs.org

Substrate-Controlled Diastereoselectivity: The existing stereocenters in a molecule can influence the stereochemical outcome of subsequent reactions. This principle is often exploited in the synthesis of complex molecules.

Multi-Component Reactions and Efficient Synthesis Protocols

Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, offering advantages in terms of atom economy and operational simplicity. isca.mesioc-journal.cntandfonline.com

Several MCRs are applicable to the synthesis of substituted imidazoles. The Debus-Radziszewski synthesis is a classic example of a three-component reaction. wikipedia.orgscribd.com More modern MCRs have been developed using various catalysts, such as copper(I) iodide or p-toluenesulfonic acid, to synthesize trisubstituted imidazoles in high yields. isca.mersc.orgrsc.org These reactions often involve the condensation of an aldehyde, a 1,2-dicarbonyl compound (or its equivalent), and an ammonium (B1175870) source. rsc.orgrsc.org

Photochemical one-pot three-component synthesis has also been reported for the formation of tetrasubstituted imidazoles from isoxazoles, α-aminonitriles, and aldehydes. acs.org Furthermore, the van Leusen three-component reaction provides an efficient route to 1,4,5-trisubstituted imidazoles. organic-chemistry.orgacs.org

Derivatization Strategies for Structural Modification and Library Generation

The this compound core offers multiple points for chemical modification, including the imidazole ring, the pyrrolidine moiety, and the methyl group. A systematic approach to derivatization allows for the generation of diverse chemical libraries, which are essential for screening and identifying compounds with desired properties.

The imidazole ring provides several sites for derivatization. The two nitrogen atoms and the C4 carbon are the most accessible for chemical modification.

N-Alkylation and N-Arylation: The nitrogen atoms of the imidazole ring can be readily alkylated or arylated to introduce a wide variety of substituents. Standard N-alkylation conditions, such as the use of alkyl halides in the presence of a base (e.g., NaH, K₂CO₃), can be employed. For N-arylation, transition-metal-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, are effective. These modifications can influence the compound's steric and electronic properties, as well as its ability to form hydrogen bonds.

C-H Functionalization: Direct C-H functionalization of the imidazole ring, particularly at the C4 position, represents an efficient method for introducing aryl, heteroaryl, or alkyl groups. Palladium-catalyzed C-H activation/C-C bond-forming reactions have become a powerful tool for this purpose. This approach avoids the need for pre-functionalized imidazole starting materials, streamlining the synthetic process for library generation.

A hypothetical library of derivatives based on imidazole ring modifications is presented in Table 1.

Table 1: Representative Library of Imidazole-Modified Derivatives This table is interactive. Click on the headers to sort the data.

| Compound ID | Modification Type | Reagent/Catalyst | R Group | Resulting Structure |

| IM-001 | N1-Alkylation | Benzyl bromide, K₂CO₃ | Benzyl | 1-Benzyl-5-methyl-2-(pyrrolidin-3-yl)-1H-imidazole |

| IM-002 | N1-Alkylation | Ethyl iodide, NaH | Ethyl | 1-Ethyl-5-methyl-2-(pyrrolidin-3-yl)-1H-imidazole |

| IM-003 | N1-Arylation | Phenylboronic acid, Cu(OAc)₂ | Phenyl | 5-Methyl-1-phenyl-2-(pyrrolidin-3-yl)-1H-imidazole |

| IM-004 | C4-Arylation | 4-Fluorophenylboronic acid, Pd(OAc)₂ | 4-Fluorophenyl | 4-(4-Fluorophenyl)-5-methyl-2-(pyrrolidin-3-yl)-1H-imidazole |

The secondary amine of the pyrrolidine ring is a key functional handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups that can modulate the compound's physicochemical properties.

N-Acylation and N-Sulfonylation: The pyrrolidine nitrogen can be readily acylated with acid chlorides or anhydrides, or sulfonylated with sulfonyl chlorides, in the presence of a base like triethylamine (B128534) or pyridine. This introduces amide and sulfonamide functionalities, which are prevalent in many drug molecules and can participate in key hydrogen bonding interactions.

N-Alkylation and Reductive Amination: N-alkylation can be achieved using alkyl halides. Alternatively, reductive amination with aldehydes or ketones provides a versatile route to a wide array of N-substituted pyrrolidine derivatives. This method is highly amenable to parallel synthesis for library generation.

Table 2 illustrates a selection of potential derivatives resulting from modifications at the pyrrolidine nitrogen.

Table 2: Representative Library of Pyrrolidine-Modified Derivatives This table is interactive. Click on the headers to sort the data.

| Compound ID | Modification Type | Reagent | R Group | Resulting Structure |

| PY-001 | N-Acylation | Acetyl chloride | Acetyl | 1-Acetyl-3-(5-methyl-1H-imidazol-2-yl)pyrrolidine |

| PY-002 | N-Sulfonylation | Benzenesulfonyl chloride | Phenylsulfonyl | 3-(5-Methyl-1H-imidazol-2-yl)-1-(phenylsulfonyl)pyrrolidine |

| PY-003 | N-Alkylation | Isopropyl bromide | Isopropyl | 1-Isopropyl-3-(5-methyl-1H-imidazol-2-yl)pyrrolidine |

| PY-004 | Reductive Amination | Cyclohexanone, NaBH(OAc)₃ | Cyclohexyl | 1-Cyclohexyl-3-(5-methyl-1H-imidazol-2-yl)pyrrolidine |

While less straightforward, the methyl group at the C5 position of the imidazole ring can also be a target for derivatization, further expanding the structural diversity of the compound library.

Oxidation and Further Functionalization: The methyl group can be oxidized to an aldehyde or a carboxylic acid. The resulting functional group can then serve as a handle for a variety of subsequent reactions. For example, the aldehyde can undergo Wittig reactions or reductive aminations, while the carboxylic acid can be converted to esters or amides.

Halogenation and Cross-Coupling: Radical halogenation of the methyl group can introduce a handle for subsequent nucleophilic substitution or cross-coupling reactions, allowing for the introduction of a range of substituents.

A hypothetical set of derivatives based on methyl group modification is shown in Table 3.

Table 3: Representative Library of Methyl Group-Modified Derivatives This table is interactive. Click on the headers to sort the data.

| Compound ID | Modification Type | Intermediate | Subsequent Reaction | Resulting Structure |

| ME-001 | Oxidation | 2-(Pyrrolidin-3-yl)-1H-imidazole-5-carbaldehyde | Reductive amination with benzylamine | (2-(Pyrrolidin-3-yl)-1H-imidazol-5-yl)methanamine |

| ME-002 | Oxidation | 2-(Pyrrolidin-3-yl)-1H-imidazole-5-carboxylic acid | Esterification with ethanol | Ethyl 2-(pyrrolidin-3-yl)-1H-imidazole-5-carboxylate |

| ME-003 | Halogenation | 5-(Bromomethyl)-2-(pyrrolidin-3-yl)-1H-imidazole | Nucleophilic substitution with sodium azide | 5-(Azidomethyl)-2-(pyrrolidin-3-yl)-1H-imidazole |

By systematically applying these derivatization strategies, a large and diverse library of this compound analogs can be generated. This library would be a valuable resource for screening campaigns aimed at discovering novel compounds with specific biological activities. The modular nature of these synthetic approaches is well-suited for combinatorial chemistry and high-throughput synthesis, accelerating the drug discovery process.

Biological Activity and Pharmacological Efficacy of Imidazole Pyrrolidine Hybrids in Preclinical Research

Antifungal Activities of Imidazole-Pyrrolidine Conjugates

The emergence of drug-resistant fungal pathogens poses a significant global health threat, necessitating the discovery of new and effective antifungal agents. nih.govnih.gov Imidazole-pyrrolidine hybrids have been investigated as a potential solution, demonstrating notable efficacy against a variety of fungal strains. nih.govnih.gov

Studies have shown that certain imidazole-pyrrolidine conjugates exhibit significant in vitro activity against clinically relevant fungi. For instance, a series of 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts were synthesized and evaluated for their antifungal properties. nih.gov While many compounds showed weak to moderate activity against Candida albicans, several demonstrated potent activity against Cryptococcus neoformans, a major cause of fungal meningitis, particularly in immunocompromised individuals. nih.govresearchgate.net

One notable compound, 3-(3,4-dichlorophenyl)-1-[(4-phenoxyphenylcarbamoyl)-methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride (referred to as compound 6c in the study), showed an MIC of 8 μg/mL against C. neoformans, which was equipotent to the standard antifungal drug fluconazole. nih.gov Other derivatives in the same series also displayed MIC values against C. neoformans in the 8–16 μg/mL range. nih.gov Similarly, novel 5,5-disubstituted-3-phenyl-3-(1H-imidazol-1-ylmethyl)-2-methylisoxazolidines have been screened against Trichophyton rubrum, Aspergillus fumigatus, and Candida albicans, highlighting the structural versatility and potential of these scaffolds. nih.gov

In Vitro Antifungal Activity of Imidazole-Pyrrolidine Derivatives

Minimum Inhibitory Concentration (MIC) values of selected imidazole-pyrrolidine hybrids against various fungal strains.

| Compound Type | Fungal Strain | Reported MIC (μg/mL) | Reference |

|---|---|---|---|

| 3-Aryl-5H-pyrrolo[1,2-a]imidazole Quaternary Salts (e.g., compound 6c) | Cryptococcus neoformans | 8 - 16 | nih.gov |

| 3-Aryl-5H-pyrrolo[1,2-a]imidazole Quaternary Salts | Candida albicans | 32 (weak activity) | nih.gov |

| Imidazolylmethyloxolane Derivatives (e.g., 28a, 28b) | Candida albicans | Potent, comparable to Itraconazole | nih.gov |

| Pyridine-fused Pyrazole-Pyrimidine Hybrids | Candida albicans | 200 | nih.gov |

A primary target for many antifungal drugs is the ergosterol (B1671047) biosynthesis pathway, as ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. nih.govbohrium.com Inhibition of this pathway disrupts membrane integrity, leading to fungal cell death. Azole antifungals, a major class of drugs, function by inhibiting lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in this pathway. nih.govbohrium.com

Research suggests that imidazole-pyrrolidine hybrids may share this mechanism. Studies on newly synthesized quinoline-imidazole compounds and pyrazole-containing hybrids have shown a significant decrease in ergosterol levels in treated fungal samples. nih.govbohrium.com Molecular docking studies further support this, indicating that these hybrid molecules can fit into the active site of the sterol 14α-demethylase enzyme (CYP51), suggesting that their antifungal activity is likely due to the inhibition of ergosterol biosynthesis. nih.govbohrium.commdpi.com This mechanism is a well-established target, and compounds that effectively inhibit it are considered promising candidates for further development. nih.govresearchgate.net

Antibacterial Properties of Imidazole-Pyrrolidine Hybrids

The rise of antibiotic resistance, particularly among ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), has created an urgent need for new antibacterial agents. nih.govnih.gov Imidazole-pyrrolidine hybrids have emerged as a promising scaffold, demonstrating broad-spectrum activity against both Gram-positive and Gram-negative bacteria. nih.govnih.govacs.org

A wide array of imidazole-pyrrolidine conjugates has been synthesized and tested against various bacterial strains. Quaternary imidazolium (B1220033) and pyrrolidinonium salts have demonstrated very good antimicrobial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Salmonella typhimurium) bacteria. nih.gov The antibacterial efficacy often depends on structural features, such as the length of alkyl chains attached to the heterocyclic rings. nih.gov

In one study, 5-nitroimidazole/1,3,4-oxadiazole hybrids showed significant activity against E. coli, with MIC values as low as 4.9–17 µM. nih.gov Another series of pyrrole-thiazolidinone hybrids was evaluated against the ESKAP panel, with one compound showing an MIC of 8.0 μg/mL against S. aureus and another an MIC of 4.0 μg/mL against A. baumannii. researchgate.net Furthermore, a 3-aryl-5H-pyrrolo[1,2-a]imidazole derivative (compound 6c) displayed a broad spectrum of action, inhibiting S. aureus, E. coli, K. pneumoniae, and A. baumannii with MIC values as low as 4 μg/mL. nih.govresearchgate.net

Broad-Spectrum Antibacterial Activity of Imidazole-Pyrrolidine Hybrids

Minimum Inhibitory Concentration (MIC) values of selected imidazole-pyrrolidine hybrids against various bacterial strains.

| Compound Type | Bacterial Strain | Reported MIC | Reference |

|---|---|---|---|

| Pyrrole-Thiazolidinone Hybrid (9d) | S. aureus | 0.5 μg/mL | researchgate.net |

| Pyrrole-Thiazolidinone Hybrid (10o) | A. baumannii | 4.0 μg/mL | researchgate.net |

| 3-Aryl-5H-pyrrolo[1,2-a]imidazole (6c) | S. aureus | 4 μg/mL | nih.gov |

| 3-Aryl-5H-pyrrolo[1,2-a]imidazole (6c) | E. coli | 8 μg/mL | nih.gov |

| 3-Aryl-5H-pyrrolo[1,2-a]imidazole (6c) | K. pneumoniae | 4 μg/mL | nih.gov |

| 3-Aryl-5H-pyrrolo[1,2-a]imidazole (6c) | A. baumannii | 8 μg/mL | nih.gov |

| 5-Nitroimidazole/1,3,4-Oxadiazole Hybrid (62h) | E. coli | 4.9 µM | nih.gov |

| Quinolone/Imidazole (B134444) Hybrid (93i) | P. aeruginosa | 460 nM | nih.gov |

A critical test for any new antibacterial scaffold is its effectiveness against drug-resistant strains. Imidazole-pyrrolidine hybrids have shown promise in this area. For instance, certain pyrrole-thiazolidinone hybrids exhibited activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA) strains that was comparable or superior to standard drugs. researchgate.net One hybrid demonstrated potent activity against MRSA with an MIC of 21 μg/mL. nih.gov Another novel fluorescent imidazole derivative showed superior activity against MRSA with an MIC value of 8 μg/mL, significantly lower than that of ampicillin (B1664943) and kanamycin. researchgate.net

Helicobacter pylori, a bacterium linked to peptic ulcers and gastric cancer, is another challenging target due to increasing resistance to conventional therapies. nih.gov Imidazothiazole derivatives bearing sulfonate and sulfamate (B1201201) moieties have been specifically designed as urease inhibitors to combat H. pylori. nih.gov Urease is an enzyme crucial for the bacterium's survival in the acidic environment of the stomach. nih.gov One such derivative, compound 1d, not only inhibited urease but also showed potent antibacterial activity against H. pylori with an MIC of 0.031 mM, presenting a promising lead for developing new treatments against this pathogen. nih.gov

Anticancer Potential of Imidazole-Pyrrolidine Derivatives

The imidazole scaffold is a constituent of several clinically approved anticancer drugs, highlighting its importance in oncology. nih.govnih.gov Consequently, imidazole-pyrrolidine derivatives have been explored for their potential as novel anticancer agents, with many compounds demonstrating significant anti-proliferative activity against various cancer cell lines. elsevierpure.comelsevierpure.com

Research has shown that these derivatives can target multiple mechanisms involved in cancer progression. One key target is the epidermal growth factor receptor (EGFR), a protein whose overactivity can lead to uncontrolled cell growth. elsevierpure.comyork.ac.uk Computationally designed imidazole-based compounds have shown potent EGFR inhibitory activity. elsevierpure.comyork.ac.uk For example, compound 3c in one study exhibited an IC50 of 236.38 nM against EGFR, comparable to the approved drug erlotinib. elsevierpure.comyork.ac.uk This compound also demonstrated potent growth inhibition across breast (MDA-MB-231, MCF-7), lung (A549), and colorectal (HT-29) cancer cell lines, with IC50 values in the low micromolar range (1.98 to 4.07 μM). elsevierpure.comyork.ac.uk

Other imidazole derivatives have been developed as inhibitors of topoisomerases or as anti-angiogenic agents, interfering with the formation of new blood vessels that tumors need to grow. nih.gov

Anticancer Activity of Imidazole-Pyrrolidine Derivatives

Inhibitory concentration (IC50) values of selected imidazole-based derivatives against various cancer cell lines.

| Compound Type | Cancer Cell Line | Reported IC50 (μM) | Mechanism/Target | Reference |

|---|---|---|---|---|

| EGFR Inhibitor (Compound 3c) | MDA-MB-231 (Breast) | 1.98 | EGFR Inhibition | elsevierpure.comyork.ac.uk |

| MCF-7 (Breast) | 4.07 | |||

| A549 (Lung) | 2.29 | |||

| HT-29 (Colorectal) | 3.58 | |||

| Purine Derivative (Compound 47) | A549 (Lung) | 2.29 | EGFR-directed | nih.gov |

| MDA-MB-231 (Breast) | 9.96 | |||

| Benzimidazole (B57391) Sulfonamide (Compound 22) | A549 (Lung) | 0.15 | Not Specified | nih.gov |

In Vitro Antiproliferative Activity against Cancer Cell Lines

A number of studies have demonstrated the in vitro antiproliferative effects of various imidazole-containing compounds against a range of human cancer cell lines. The imidazole scaffold is considered a privileged structure in the development of anticancer drugs. researchgate.net

For instance, a series of 1-substituted-2-aryl imidazoles were evaluated for their potential as tubulin-targeted anticancer agents. nih.gov Many of these compounds, particularly those with an aromatic ring on the imidazole nitrogen, showed potent antiproliferative activities with IC50 values in the nanomolar range against cell lines such as HCT-15, HT29, HeLa, and MDA-MB-468. nih.gov

Quinoline–imidazole–piperidine (B6355638) hybrids have also been synthesized and tested against several cancer cell lines. One particular imidazole derivative demonstrated high potency with IC50 values ranging from 0.010 to 85.14 μM against cell lines including HCC827, NCI-H1975, and A549. researchgate.net

Furthermore, imidazole derivatives linked to a triazolopyrazine ring have been developed as potent PARP1 inhibitors. One such compound exhibited exceptional activity against the MDA-MB-436 breast cancer cell line (IC50: 1.9 ± 0.5 nM) and the Capan-1 pancreatic cancer cell line (IC50: 21.6 ± 13.7 nM), being significantly more potent than the reference drug olaparib. researchgate.net

Another study on 2, 4, 5-triphenyl-1H-imidazole derivatives identified a compound, 2-iodo-6-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl)phenol, with an IC50 of 15 μM that inhibited the growth of human non-small cell lung carcinoma (A549) cells by over 90%. mdpi.com

The antiproliferative activity of selected imidazole derivatives is summarized in the table below.

Table 1: In Vitro Antiproliferative Activity of Selected Imidazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Imidazole derivative 5 (quinoline-imidazole-piperidine hybrid) | HCC827 | 0.010 | researchgate.net |

| NCI-H1975 | 0.21 | researchgate.net | |

| A549 | 0.99 | researchgate.net | |

| Compound 6 (1-substituted-2-aryl imidazole) | HCT-15 | 0.08-0.2 | nih.gov |

| HT29 | 0.08-0.2 | nih.gov | |

| HeLa | 0.08-0.2 | nih.gov | |

| MDA-MB-468 | 0.08-0.2 | nih.gov | |

| Compound 10 (imidazole-triazolopyrazine hybrid) | MDA-MB-436 | 0.0019 | researchgate.net |

| Capan-1 | 0.0216 | researchgate.net |

Preclinical Efficacy in Murine Xenograft Models

The in vivo anticancer potential of some imidazole derivatives has been assessed in murine xenograft models. These models are crucial for evaluating the efficacy of potential therapeutic agents in a living organism.

In an MDA-MB-468 breast cancer xenograft model in nude mice, the intraperitoneal administration of a 1-substituted-2-aryl imidazole derivative (compound 6) at a dose of 60 mg/kg every other day for 21 days resulted in a 77% suppression of tumor growth compared to the control group, without causing noticeable weight loss in the animals. nih.gov

Another study involving pyrrole-imidazole polyamide analogs, which function as DNA alkylating agents, was conducted on p53-mutated PANC-1 pancreatic cancer xenograft tumors. nih.gov The intravenous administration of one such analog (compound 51) at a dose of 1 mg/kg in combination with gemcitabine (B846) for three weeks led to a 50-fold greater inhibition of tumor growth compared to gemcitabine alone. nih.gov

The uptake of a C-14 labeled radioactive pyrrole-imidazole polyamide was evaluated in subcutaneous xenografts derived from human tumor cell lines LNCaP (prostate), A549 (lung), and U251 (brain). mdpi.com The study found significant variation in the concentration of the compound in the tumors depending on the cell line used for the graft. mdpi.com

Table 2: Preclinical Efficacy of Selected Imidazole Derivatives in Murine Xenograft Models

| Compound | Xenograft Model | Dosing Regimen | Outcome | Reference |

|---|---|---|---|---|

| Compound 6 (1-substituted-2-aryl imidazole) | MDA-MB-468 (breast cancer) | 60 mg/kg, i.p., every other day for 21 days | 77% tumor growth suppression | nih.gov |

Enzyme Inhibition Profiles

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Research has indicated that imidazole and its derivatives can exhibit cholinesterase-like activity. A study demonstrated that imidazole and endogenous imidazole-containing molecules such as L-histidine and histamine (B1213489) can accelerate the hydrolysis of acetylthiocholine (B1193921) and propionylthiocholine (B1208427) in a concentration-dependent manner. nih.gov The catalytic efficiency of imidazole in this process was observed to increase with alkalinity, suggesting the involvement of the nucleophilic N-3 lone pair in the catalytic mechanism. nih.gov This suggests a potential for imidazole-based compounds to interfere with the cholinergic system. nih.gov

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that are involved in various physiological and pathological processes, making them attractive therapeutic targets. Imidazole-containing compounds have been investigated as inhibitors of these enzymes.

A series of pyrazolo[4,3-c]pyridine sulfonamides were synthesized and evaluated for their inhibitory activity against several human CA isoforms (hCA I, hCA II, hCA IX, and hCA XII) and bacterial CAs. Several of these compounds showed potent inhibition, with some being more active than the reference drug acetazolamide (B1664987) against specific isoforms. For instance, some derivatives displayed Ki values in the low nanomolar range against hCA I and were also potent inhibitors of bacterial γ-CAs.

Benzimidazole-hydrazone derivatives have also been designed as inhibitors of CA IX, an isoform highly expressed in cancer cells. Certain compounds in this series showed strong inhibitory potential against CA IX.

The table below summarizes the inhibitory activity of selected imidazole-related compounds against various carbonic anhydrase isoforms.

Table 3: Carbonic Anhydrase Inhibition by Selected Imidazole-Related Derivatives

| Compound/Class | CA Isoform | Inhibition Constant (Ki) | Reference |

|---|---|---|---|

| Pyrazolo[4,3-c]pyridine sulfonamides (e.g., compound 1f) | hCA I | 58.8 nM | |

| hCA II | 227 nM (less potent than AAZ) | ||

| E. coli γ-CA | Potent inhibition (lower Ki than AAZ) |

Myeloperoxidase (MPO) Inhibition

Myeloperoxidase (MPO) is a heme-containing enzyme that plays a role in inflammation and oxidative stress. A computational study used docking analysis to explore the potential of 1,2-substituted imidazoles as MPO inhibitors. The study identified several imidazole-based ligands that showed better docking scores than the reference drugs, primaquine (B1584692) and salicylhydroxamic acid. The imidazole ring was found to contribute significantly to the binding energy through interactions with key amino acid residues in the MPO active site, suggesting that these designed compounds could act as competitive inhibitors.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes are involved in DNA repair and are a key target in cancer therapy. Imidazole-based structures have been incorporated into potent PARP inhibitors.

A series of imidazole derivatives linked to a triazolopyrazine ring were developed as highly potent PARP1 inhibitors. researchgate.net As mentioned earlier, compound 10 from this series showed an IC50 of 1.9 ± 0.5 nM for PARP1 inhibition. researchgate.net

Benzimidazole carboxamide derivatives containing a pyrrolidine (B122466) moiety have also been synthesized and shown to be potent PARP inhibitors. mdpi.com

Table 4: PARP1 Inhibition by Selected Imidazole Derivatives

| Compound | PARP1 IC50 | Potency against Cancer Cell Lines (IC50) | Reference |

|---|

Kinase Inhibition (e.g., Janus Kinase 2, p97/VCP ATPase)

Imidazole-pyrrolidine scaffolds have been investigated as inhibitors of various kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of kinase activity is implicated in numerous diseases, including cancer and inflammatory disorders.

Janus Kinase 2 (JAK2):

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and Tyk2, are non-receptor tyrosine kinases that play a pivotal role in cytokine and growth factor-mediated signal transduction. researchgate.net The discovery of a gain-of-function mutation (V617F) in the pseudokinase domain of JAK2 has made it a significant target for the development of inhibitors for myeloproliferative neoplasms. researchgate.netnih.gov

Research into novel JAK2 inhibitors has explored various heterocyclic compounds. For instance, a series of 1-methyl-1H-imidazole derivatives were designed and evaluated as potent JAK2 inhibitors. researchgate.net Optimization of a lead compound led to the discovery of a potent and orally bioavailable JAK2 inhibitor that demonstrated significant tumor growth inhibition in a xenograft model. researchgate.net While these compounds are not direct pyrrolidine hybrids, the studies highlight the potential of the substituted imidazole core in targeting the ATP binding site of JAK2. researchgate.net Specifically, the imidazole C5-H can form an intramolecular hydrogen bond, favoring a coplanar conformation that enhances interactions with the kinase hinge region. researchgate.net

| Compound/Series | Target Kinase | Activity | Reference |

| 1-methyl-1H-imidazole derivatives | JAK2 | Potent inhibition, with specific compounds showing high cellular activity and in vivo tumor growth inhibition. | researchgate.net |

| AZD1480 (a pyrazol-3-yl pyrimidin-4-amine) | JAK2 | Potent inhibitor that inhibits signaling and proliferation of JAK2 V617F cell lines. | nih.gov |

p97/VCP ATPase:

Valosin-containing protein (p97/VCP) is an ATPase associated with a wide variety of cellular activities, many of which are linked to the ubiquitin-proteasome degradation pathway. nih.gov The ATPase activity of p97/VCP is essential for its function in mediating protein degradation. nih.gov The entire p97/VCP molecule, which includes an N-terminal domain and two ATPase domains (D1 and D2), is required for this process. nih.gov The D2 domain is responsible for the majority of the ATPase activity at physiological temperatures, while the D1 domain contributes to heat-stimulated activity. nih.gov The ATPase activity of p97/VCP can also be regulated by the oxidative modification of a conserved cysteine residue (Cys-522) within the Walker A motif, suggesting a link between oxidative stress and endoplasmic reticulum stress response. nih.gov While specific inhibitory data for 5-methyl-2-(pyrrolidin-3-yl)-1H-imidazole against p97/VCP is not available, the general importance of ATPase inhibition presents a potential area for future investigation of such compounds.

Other Enzyme Target Modulations (e.g., Cyclooxygenase, 5-Lipoxygenase, Monoamine Oxidase)

Cyclooxygenase (COX):

Imidazole-containing compounds have been explored as inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key mediator of inflammation and pain. nih.gov A series of 1,2-diarylimidazoles were synthesized and found to be highly potent and selective inhibitors of human COX-2. nih.gov Systematic variations of substituents on the aryl and imidazole rings led to the identification of compounds with excellent inhibitory activity in animal models of arthritis and inflammation. nih.gov This demonstrates the potential of the imidazole scaffold in the design of anti-inflammatory agents.

5-Lipoxygenase (5-LOX):

The 5-lipoxygenase (5-LOX) pathway is another important target in inflammation, as it leads to the production of leukotrienes. uin-suka.ac.idnih.gov Inhibition of 5-LOX can modulate the inflammatory response and has been shown to improve cutaneous wound healing in preclinical models. nih.gov An in silico study suggested that 5-Methyl-2(3H)-Furanone, a compound with a methylated five-membered ring, has the potential to act as a 5-LOX inhibitor. uin-suka.ac.id Although this is not an imidazole-pyrrolidine hybrid, it highlights the potential for small, methylated heterocyclic compounds to interact with this enzyme.

No specific data on the monoamine oxidase modulatory effects of this compound was found in the provided search results.

| Compound Class/Example | Target Enzyme | Potential Effect | Reference |

| 1,2-Diarylimidazoles | Cyclooxygenase-2 (COX-2) | Potent and selective inhibition | nih.gov |

| 5-Methyl-2(3H)-Furanone | 5-Lipoxygenase (5-LOX) | Potential inhibition (in silico) | uin-suka.ac.id |

Modulatory Effects on Receptor Systems

Histamine H3 Receptor (H3R) Agonism/Antagonism

The histamine H3 receptor (H3R) is a G protein-coupled receptor predominantly expressed in the central nervous system, where it functions as an autoreceptor and heteroreceptor, modulating the release of various neurotransmitters. nih.gov This makes it an attractive target for the treatment of various neurological and psychiatric disorders. nih.gov

The imidazole ring is a key pharmacophoric element for H3R ligands. Many potent H3R antagonists are non-imidazole-based to improve brain penetration and reduce potential side effects. nih.gov However, the exploration of imidazole-containing compounds continues. Dual-acting ligands targeting both H3R and other receptors, such as the histamine H1 receptor or sigma receptors, are also being developed. nih.govnih.gov For instance, piperidine-based compounds have been synthesized that exhibit high affinity for both H3R and sigma-1 receptors, showing potential in the treatment of pain. nih.gov

Other Receptor Interactions

Beyond the histamine H3 receptor, the broader class of imidazoline (B1206853) receptors has been a subject of interest. nih.gov These receptors are classified into I1, I2, and I3 subtypes. nih.gov Newer I1 receptor agonists, which may contain a dihydropyrrole (a related structure to pyrrolidine) moiety, show promise for treating hypertension and metabolic syndrome with fewer side effects than older drugs. nih.gov I2 receptor agonists have demonstrated potential in providing pain relief and neuroprotection. nih.gov The chemical diversity of compounds acting on these receptors suggests that imidazole-pyrrolidine hybrids could potentially interact with these systems, although specific data for "this compound" is not available.

Mechanistic Investigations and Molecular Target Elucidation

Identification of Key Biomolecular Targets

Research into compounds structurally analogous to 5-methyl-2-(pyrrolidin-3-yl)-1H-imidazole has revealed interactions with key proteins involved in cancer and immune responses. These findings highlight the potential for this class of compounds to serve as scaffolds for the development of targeted therapies.

Structurally related imidazole (B134444) and benzimidazole (B57391) derivatives have been identified as inhibitors of crucial proteins in disease pathways. For instance, a series of 4-arylindoline derivatives incorporating a pyrazole (B372694) moiety, which shares structural similarities with imidazole, were developed as potent small-molecule inhibitors of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction. nih.gov One promising compound from this series, J29 , demonstrated an IC₅₀ value of 5.5 nM in a biochemical assay, indicating strong inhibitory activity against this critical immune checkpoint. nih.gov Molecular docking studies suggested that the 4-phenylindoline moiety of these compounds engages in multiple hydrophobic interactions with the PD-L1 dimer. nih.gov

The imidazole scaffold is a common feature in inhibitors of various enzymes, particularly those involved in DNA repair and signal transduction. Several benzimidazole carboxamide derivatives, which contain both imidazole and pyrrolidine (B122466) rings, have shown potent inhibition of poly(ADP-ribose) polymerase (PARP) enzymes. google.com Notably, compounds 5cj and 5cp exhibited IC₅₀ values of approximately 4 nM against both PARP-1 and PARP-2, which is comparable to the well-known PARP inhibitor veliparib. google.com

The following table summarizes the inhibitory activities of selected analogous compounds against their respective enzyme targets.

| Compound | Target Enzyme | IC₅₀ (nM) |

| 5cj | PARP-1 | ~4 |

| PARP-2 | ~4 | |

| 5cp | PARP-1 | ~4 |

| PARP-2 | ~4 | |

| J29 | PD-1/PD-L1 | 5.5 |

This table presents data for compounds structurally related to this compound.

Biochemical Pathways Modulated by the Compound

The interaction of imidazole-based compounds with their molecular targets can lead to the modulation of critical biochemical pathways, influencing cellular processes such as DNA repair and signal transduction.

PARP inhibitors represent a significant class of anticancer agents that function by disrupting DNA damage repair pathways. PARP-1 and PARP-2 are enzymes that play a crucial role in the repair of single-strand DNA breaks. google.com By inhibiting these enzymes, compounds like the benzimidazole carboxamide derivatives prevent the repair of DNA damage, which can lead to cell death, particularly in cancer cells with pre-existing defects in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. google.com The inhibition of PARP by these compounds is a key mechanism leading to their potential anticancer effects. google.com

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that regulates numerous cellular processes, including inflammation and immunity. nih.gov Dysregulation of this pathway is implicated in various diseases. While direct evidence for this compound is lacking, other heterocyclic compounds have been developed as potent inhibitors of JAK kinases. For example, AZD1480 , a pyrazol-3-yl pyrimidin-4-amine, was identified as a potent inhibitor of JAK2. nih.gov Such inhibitors can block the signaling of various cytokines and growth factors, thereby modulating immune responses and cell proliferation. nih.gov

Molecular Level Interactions and Binding Modes

Molecular docking studies have provided valuable insights into the binding modes of imidazole-containing compounds with their protein targets. These studies reveal the specific molecular interactions that underpin their inhibitory activity.

For the pyrazole-containing 4-arylindoline inhibitors of the PD-1/PD-L1 interaction, docking analysis of compound J29 showed that the 4-phenylindoline moiety forms multiple hydrophobic interactions with the PD-L1 dimer, including π-alkyl interactions with Ala121 and S-π interactions with Met115 of each monomer. nih.gov Furthermore, the pyrazole ring was observed to engage in a π-π interaction with Tyr56 and a π-anion interaction with Asp122, which helps to stabilize the complex. nih.gov

In the case of benzimidazole-based PARP inhibitors, the structural similarity to nicotinamide, a natural substrate of PARP, is a key feature. These inhibitors typically bind in the nicotinamide-binding pocket of the enzyme, preventing the catalytic activity of PARP. google.com

Differential Activity Based on Structural Specificity of Targets

The biological activity of a compound is intrinsically linked to its three-dimensional structure and its ability to interact with specific molecular targets. For this compound, the arrangement of its constituent parts—the 5-methyl-imidazole ring and the 3-substituted pyrrolidine ring—is critical in defining its potential target affinity and selectivity. Analysis of related compounds reveals how subtle structural modifications can lead to significant differences in activity.

The substitution pattern on both the imidazole and pyrrolidine rings plays a pivotal role in determining the compound's interaction with biological receptors. For instance, in the context of histamine (B1213489) H3 receptor antagonists, the nature and position of substituents on the imidazole ring, as well as the stereochemistry of the pyrrolidine ring, can dramatically influence binding affinity and functional activity. nih.gov Studies on related non-imidazole H3 receptor antagonists have also highlighted the importance of the spatial arrangement of basic nitrogen atoms for receptor interaction. d-nb.info

Furthermore, research on neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) ligands has demonstrated that modifications to the pyrrolidine ring and its substituents can alter subtype selectivity. nih.gov The replacement of certain functional groups with bioisosteres, for example, can lead to enhanced binding at specific nAChR subtypes. nih.gov

The position of the substituent on the pyrrolidine ring is also a critical determinant of activity. For example, in a series of 2-substituted benzothiazoles, which can be considered imidazole bioisosteres, the attachment point on a piperidine (B6355638) or pyrrolidine ring significantly impacts histamine H3 antagonist activity. nih.gov

The methylation at the 5-position of the imidazole ring in the title compound is another key structural feature. Studies on 5-substituted 1-methyl-4-nitro-1H-imidazoles have shown that the nature of the substituent at the 5-position significantly affects antibacterial activity. nih.gov For example, a phenylsulfonyl group at this position resulted in potent activity against Gram-positive bacteria. nih.gov This indicates that the 5-position is a critical site for modulating biological activity.

In a structure-activity relationship study of imidazole-based inhibitors of prolyl oligopeptidase (PREP), the position of the pyrrolidine linkage to the imidazole ring was found to be crucial. A 2-imidazole analog proved to be more potent than a 4-imidazole analog, highlighting the importance of the connectivity between the two ring systems. acs.org

The following tables, derived from studies on analogous compounds, illustrate the differential activity based on structural specificity.

Table 1: Inferred Structure-Activity Relationships for Pyrrolidine-Containing Histamine H3 Receptor Ligands

| Compound/Modification | Target | Observed Activity Trend | Reference |

|---|---|---|---|

| (R)-2-methylpyrrolidine vs. (S)-2-methylpyrrolidine | Histamine H3 Receptor | Stereochemistry of the methyl group on the pyrrolidine ring significantly alters antagonist potency. | nih.gov |

| Variation of linker length between pyrrolidine and guanidine (B92328) core | Histamine H3 Receptor | Optimal linker length is crucial for high-affinity binding. | acs.org |

Table 2: Inferred Structure-Activity Relationships for Imidazole-Containing Compounds

| Compound/Modification | Target | Observed Activity Trend | Reference |

|---|---|---|---|

| 5-substituted 1-methyl-4-nitro-1H-imidazoles | Bacteria (e.g., H. pylori) | The substituent at the 5-position dramatically influences antibacterial potency. | nih.gov |

| 2-imidazole vs. 4-imidazole linkage to pyrrolidine | Prolyl Oligopeptidase (PREP) | The 2-imidazole linkage results in significantly higher inhibitory potency compared to the 4-imidazole linkage. | acs.org |

| Replacement of methyl group on the carbon bridge of 4-[1-(1-naphthyl)ethyl]-1H-imidazole | α2-Adrenoceptor | The nature of the substituent at this position plays a critical role in maintaining potent α2-adrenoceptor activity and selectivity. | nih.gov |

These examples from related compound series strongly suggest that the specific arrangement of the methyl group at the 5-position of the imidazole ring and the 3-positional linkage of the pyrrolidine ring in this compound will be critical determinants of its molecular target profile and its differential activity. The stereochemistry of the pyrrolidin-3-yl group would also be expected to play a significant role in its interaction with chiral biological macromolecules. Further empirical studies on the title compound are necessary to elucidate its precise mechanistic pathways and to identify its primary molecular targets.

Structure Activity Relationship Sar Studies and Pharmacophore Development

Impact of Substituents on Imidazole (B134444) Ring Activity

The imidazole ring is a key component of 5-methyl-2-(pyrrolidin-3-yl)-1H-imidazole, playing a vital role in its interaction with biological targets. The nature, position, and electronic properties of substituents on this ring can profoundly influence the compound's activity.

Positional and Electronic Effects of Substituents on Biological Activity

The substitution pattern on the imidazole ring is a critical determinant of biological activity. The electronic nature of the substituents—whether they are electron-donating or electron-withdrawing—can alter the pKa of the imidazole ring, affecting its ionization state at physiological pH and its ability to form key hydrogen bonds with receptor targets.

Generally, the introduction of small alkyl groups or bioisosteric replacements can modulate the lipophilicity and binding affinity of the compound. For instance, in related 2-aminoimidazole series, the addition of substituents can either enhance or diminish activity depending on the specific target and the steric and electronic compatibility with the binding pocket. While specific quantitative data for a broad range of substituents on the this compound scaffold is not extensively published in a single source, general principles from related imidazolyl compounds can be inferred.

Illustrative SAR of Imidazole Ring Substitutions:

| Position of Substitution | Type of Substituent | General Effect on Activity | Rationale |

| N1 | Small Alkyl | Variable | Can influence steric interactions and pKa. |

| C4 | Halogen | Often decreases activity | Can alter electronic distribution unfavorably. |

| C4 | Phenyl | Variable | May introduce beneficial or detrimental steric bulk. |

This table is illustrative and based on general principles observed in related imidazole-containing compounds.

Role of the Methyl Group at Position 5 of the Imidazole Ring

The methyl group at the C5 position of the imidazole ring is a defining feature of the parent compound. This substituent is not merely a placeholder but actively contributes to the pharmacodynamic profile. In studies of related compounds targeting nAChRs, the presence of a methyl group at this position has been shown to be advantageous for potent activity. nih.gov

The primary role of the 5-methyl group is likely to provide a beneficial steric interaction within the receptor's binding site. It can enhance van der Waals forces and contribute to a more favorable binding orientation. Furthermore, this methyl group can shield the imidazole ring from metabolic degradation, thereby improving the compound's pharmacokinetic properties. nih.gov The discovery of N-[2-(dimethylamino)-6-[3-(5-methyl-4-phenyl-1H-imidazol-1-yl) propoxy]phenyl]-N'-pentylurea as a potent ACAT inhibitor underscores the importance of the 5-methyl-imidazole moiety in achieving high affinity. nih.gov

Influence of Pyrrolidine (B122466) Moiety Configuration and Derivatization

The pyrrolidine ring is another critical pharmacophoric element. Its stereochemistry and substitution patterns are pivotal in determining the compound's interaction with biological targets.

Stereochemical Considerations and Enantiomeric Purity on Activity

The pyrrolidine ring in 2-(pyrrolidin-3-yl)-1H-imidazole contains a stereocenter at the 3-position. The absolute configuration at this center is crucial for biological activity. It is a well-established principle in medicinal chemistry that different enantiomers of a chiral drug can have vastly different pharmacological activities.

For ligands targeting nAChRs, the stereochemistry of the pyrrolidine ring dictates the spatial orientation of the imidazole moiety, which in turn affects its ability to engage with key amino acid residues in the receptor's binding pocket. Studies on analogs have shown that one enantiomer is often significantly more active than the other, highlighting the importance of enantiomeric purity for maximizing therapeutic efficacy and minimizing off-target effects. For instance, in a "methyl scan" of the pyrrolidinium (B1226570) ring of nicotine (B1678760), the stereochemistry of methyl substitutions had a profound impact on receptor interactions. japsonline.com

Substitutions on the Pyrrolidine Ring and Their Pharmacological Implications

Modifications to the pyrrolidine ring, including the introduction of additional substituents, can fine-tune the pharmacological profile of the parent compound. Substitutions can alter the ring's pucker, basicity, and lipophilicity, all of which can influence binding affinity and functional activity.

A systematic "methyl scan" of the pyrrolidinium ring of nicotine, a related heterocyclic amine, revealed that methylation at different positions leads to unique changes in receptor interactions at α7 and α4β2 nAChRs. japsonline.com For example, 2'-methylation was found to enhance binding and agonist potency at α7 receptors, while 4'-methylation decreased potency and efficacy at the same receptor. japsonline.com These findings suggest that even minor structural changes to the pyrrolidine ring can have significant and subtype-selective consequences.

Illustrative SAR of Pyrrolidine Ring Substitutions (based on nicotine analogs): japsonline.com

| Position of Methylation | General Effect on α7 nAChR Activity | General Effect on α4β2 nAChR Activity |

| 1'-N-Ethyl | Tolerated | Reduced Interaction |

| 2' | Enhanced Potency | Variable |

| 3'-trans | Well-tolerated | Less tolerated |

| 4' | Decreased Potency | Less Impact |

| 5'-trans | Retained Activity | Less tolerated |

This table is illustrative and based on findings from a methyl scan of the pyrrolidinium ring of nicotine, which provides valuable insights into potential trends for the 2-(pyrrolidin-3-yl)-1H-imidazole scaffold.

Linker Chemistry and Hybrid Design Principles

The concept of creating hybrid molecules by combining pharmacophores from different classes of active compounds is a powerful strategy in drug discovery. nih.govunimi.it For the this compound scaffold, this approach involves using the core structure as a building block and connecting it to other pharmacophoric fragments via a chemical linker.

No Publicly Available Research Found for "this compound"

Following a comprehensive search of scientific literature and patent databases, no specific research articles or documents were identified that focus on the structure-activity relationship (SAR) studies or pharmacophore model development for the chemical compound This compound .

While the core chemical structures, 5-methyl-1H-imidazole and pyrrolidine, are prevalent in many biologically active molecules and have been the subject of extensive research in medicinal chemistry, the specific combination and substitution pattern of the requested compound does not appear in publicly accessible research concerning its SAR or the rational design of analogs based on a pharmacophore model.

Searches for this compound and related terms did not yield any publications detailing the optimization of spacer length and flexibility, bioisosteric replacements for enhanced activity, or the development of pharmacophore models specifically for this scaffold. The conducted searches included broad queries for related analogs and more specific inquiries for the exact molecule in various scientific and patent databases.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline, as the foundational research findings and data tables for "this compound" are not available in the public domain.

Table of Mentioned Compounds

Computational Chemistry and Cheminformatics Approaches in Research on 5 Methyl 2 Pyrrolidin 3 Yl 1h Imidazole

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial in drug discovery for understanding how a ligand, such as 5-methyl-2-(pyrrolidin-3-yl)-1H-imidazole, might interact with a biological target, typically a protein or enzyme.

Prediction of Binding Modes and Affinities

For a novel compound like this compound, molecular docking would be employed to predict how it fits into the binding site of a specific biological target. The simulation calculates various possible binding poses and scores them based on factors like intermolecular forces, which include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The scoring function provides an estimate of the binding affinity, often expressed as a binding energy (e.g., in kcal/mol), which helps in ranking potential drug candidates. mdpi.com For instance, in studies of other imidazole (B134444) derivatives targeting the SARS-CoV-2 main protease, docking simulations have been used to identify compounds with strong binding affinities, with some showing binding energies as favorable as -8.3 kcal/mol. mdpi.com

Illustrative Example of Docking Results for an Imidazole Derivative:

| Target Protein | Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| SARS-CoV-2 Mpro | Pyridyl-imidazole C5 | -8.3 | HIS A:41, CYS A:145 |

| SARS-CoV-2 Mpro | Thiophenyl-imidazole C1 | -8.2 | HIS A:41, CYS A:145 |

| SARS-CoV-2 Mpro | Quinoline-imidazole C14 | -7.7 | HIS A:41, CYS A:145 |

This table is illustrative and based on findings for other imidazole compounds to demonstrate the type of data generated from molecular docking studies. mdpi.com

Identification of Critical Binding Site Residues

A significant outcome of molecular docking is the identification of key amino acid residues within the target's binding pocket that form crucial interactions with the ligand. For this compound, this would involve pinpointing which residues form hydrogen bonds with the imidazole or pyrrolidine (B122466) nitrogens, or which engage in hydrophobic interactions with the methyl group. In studies of pyrrolidine derivatives as neuraminidase inhibitors, docking has identified key residues like Trp178, Arg371, and Tyr406 as critical for binding. nih.gov Similarly, research on imidazole-based inhibitors of Heme oxygenase 1 (HO-1) has shown that the imidazole nitrogen's interaction with the heme iron is a primary anchoring point. mdpi.com Understanding these interactions is vital for optimizing the ligand's structure to enhance its potency and selectivity.

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the conformational stability of the ligand within the binding site and the dynamics of their interactions. nih.gov For this compound, an MD simulation would reveal how the compound and its target protein behave in a simulated physiological environment. This can confirm the stability of the binding pose predicted by docking and highlight any conformational changes that may occur. mdpi.com Studies on other imidazole derivatives have used MD simulations to confirm the stability of the ligand-protein complex over the simulation period. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov For a series of analogs of this compound, a QSAR model could be developed to predict the activity of new, unsynthesized compounds. This is achieved by calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with experimentally determined activities. tandfonline.com

In research on other heterocyclic compounds, QSAR models have been successfully developed. For example, a study on pyrrolidine derivatives as neuraminidase inhibitors developed 3D-QSAR models that showed a high correlation between the compounds' structural features and their inhibitory activity. nih.gov Similarly, QSAR studies on antifungal heterocyclic compounds have identified key structural features that favor high activity. nih.gov

Illustrative QSAR Model Parameters for a Series of Bioactive Compounds:

| Statistical Parameter | Value | Description |

| R² | 0.830 | Coefficient of determination, indicating the model's explanatory power. |

| Q² | 0.611 | Cross-validated R², indicating the model's predictive power. |

| R²_pred | 0.856 | Predictive R² for an external test set. |

This table presents illustrative statistical values from a 3D-QSAR study on pyrrolidine derivatives to show the type of data generated. nih.gov

Density Functional Theory (DFT) and Quantum Chemical Calculations for Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. capes.gov.brnih.gov For this compound, DFT calculations could be used to determine a wide range of electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). orientjchem.orgnih.gov These properties are crucial for understanding the molecule's reactivity, stability, and intermolecular interactions. For instance, the MEP can identify regions of the molecule that are likely to be involved in electrophilic or nucleophilic interactions. orientjchem.org DFT studies on other imidazole derivatives have been used to calculate heats of formation and evaluate thermal stability. capes.gov.brnih.gov

Virtual Screening and Ligand-Based Drug Design Methodologies

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. researchgate.net If this compound were identified as a hit compound, ligand-based drug design methodologies could be used to find other potential candidates. mdpi.com These methods use the structure of a known active ligand to identify other compounds with similar properties. This can be done through 2D similarity searching (based on chemical fingerprints) or 3D shape-based screening. These approaches are particularly useful when the 3D structure of the biological target is unknown. mdpi.com In the broader context of drug discovery, kinase inhibitor libraries are often screened virtually to identify new potential anticancer drugs. lifechemicals.comcaymanchem.comlifechemicals.com

Future Research Directions and Translational Perspectives of Imidazole Pyrrolidine Hybrids

Exploration of Novel Therapeutic Areas

The versatility of the imidazole-pyrrolidine scaffold opens doors to a wide array of therapeutic applications, extending beyond currently established activities.

Anticancer Activity: Imidazole-pyrrolidine hybrids are a significant area of interest in oncology. researchgate.net The imidazole (B134444) moiety is a known pharmacophore in many anticancer agents, often interacting with key enzymes and receptors. mdpi.comnih.gov For instance, pyrrole-imidazole polyamides have been shown to act as DNA alkylating agents, demonstrating potent antitumor effects in preclinical models. researchgate.net The combination with the pyrrolidine (B122466) ring can enhance selectivity and reduce side effects. nih.gov Future research will likely focus on developing hybrids that target specific cancer-related pathways, such as kinase inhibition and angiogenesis. cnr.itelsevierpure.com The exploration of these hybrids as agents in photodynamic therapy and as scaffolds for novel proteolysis-targeting chimeras (PROTACs) also represents a promising frontier. nih.gov

Neurodegenerative Diseases: The imidazole core is also being investigated for its role in combating neurodegenerative diseases like Alzheimer's and Parkinson's. researchgate.net Imidazole derivatives have shown potential as multi-target-directed ligands, capable of modulating key pathological processes. researchgate.netnih.gov The addition of a pyrrolidine ring can improve blood-brain barrier penetration, a critical factor for central nervous system drugs. nih.gov Research is ongoing to develop imidazole-pyrrolidine hybrids that can inhibit acetylcholinesterase, modulate I2-imidazoline receptors, or prevent the aggregation of amyloid-beta and tau proteins. nih.govnih.gov

Anti-infective Properties: The imidazole ring is a cornerstone of many antifungal and antibacterial drugs. researchgate.netnih.govmdpi.com The combination with a pyrrolidine moiety can lead to new generations of anti-infective agents with improved efficacy and a broader spectrum of activity. biointerfaceresearch.com Studies have shown that certain imidazolium (B1220033) and pyrrolidinium (B1226570) salts exhibit significant bactericidal and fungicidal properties. nih.gov Future work will likely involve the synthesis and screening of diverse libraries of imidazole-pyrrolidine hybrids to identify compounds effective against drug-resistant pathogens.

Interactive Data Table: Therapeutic Potential of Imidazole-Pyrrolidine Analogs

| Therapeutic Area | Target/Mechanism of Action | Example Compound Class | Key Findings |

| Anticancer | Kinase Inhibition, DNA Intercalation | Imidazole-pyridine hybrids | Inhibition of cancer cell proliferation and viability in various cancer types. cnr.it |

| Proteolysis-Targeting Chimeras (PROTACs) | Imidazole-centered hybrids | Strong anti-proliferative effects on lymphoma cells. nih.gov | |

| Neurodegenerative | I2-imidazoline receptor modulation | Imidazole-linked heterocycles | Ameliorated cognitive impairment and reduced neuroinflammation in an AD mouse model. nih.gov |

| Multi-target inhibition (e.g., AChE) | N-benzyl pyrrolidine derivatives | Potent inhibition of cholinesterases and BACE-1. nih.gov | |

| Anti-infective | Disruption of microbial cell integrity | Quaternary imidazolium and pyrrolidinonium salts | Broad-spectrum antimicrobial activity against bacteria and fungi. nih.gov |

Development of Advanced Synthetic Routes for Scalability and Efficiency

The translation of promising imidazole-pyrrolidine hybrids from the laboratory to clinical applications hinges on the development of scalable and efficient synthetic methodologies. Current synthetic strategies often involve multi-step processes that can be time-consuming and produce low yields. nih.gov Future research in this area will focus on several key aspects:

One-Pot Reactions: The development of one-pot, multi-component reactions will be crucial for streamlining the synthesis of these hybrids. nih.gov

Catalysis: The use of novel catalysts, including biocatalysts like lipases and metal-organic frameworks, can improve reaction efficiency and selectivity under milder conditions. rsc.org

Green Chemistry: The adoption of green chemistry principles, such as using environmentally benign solvents and reducing hazardous waste, will be essential for sustainable large-scale production. frontiersin.org

Regioselective Synthesis: Gaining precise control over the substitution patterns on both the imidazole and pyrrolidine rings is critical for optimizing biological activity. google.com

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

To fully unlock the therapeutic potential of imidazole-pyrrolidine hybrids, a deeper understanding of their mechanisms of action is required. The integration of multi-omics data—genomics, proteomics, and metabolomics—offers a powerful approach to achieve this. nih.goviajpr.com By analyzing how these compounds affect global cellular processes, researchers can:

Identify Novel Drug Targets: Multi-omics can reveal previously unknown proteins and pathways that are modulated by these hybrids, potentially uncovering new therapeutic targets. nih.gov

Elucidate Resistance Mechanisms: Understanding how cancer cells or microbes develop resistance to these compounds at a molecular level is crucial for designing next-generation drugs that can overcome this challenge. nih.gov

Discover Biomarkers: Multi-omics data can help identify biomarkers that predict a patient's response to a particular imidazole-pyrrolidine-based therapy, paving the way for personalized medicine. iajpr.com

Innovation in Hybrid Design and Polypharmacology Approaches

The concept of "one molecule, multiple targets" is gaining traction in drug discovery, and imidazole-pyrrolidine hybrids are well-suited for this polypharmacological approach. researchgate.net The distinct chemical properties of the two heterocyclic components allow for the design of compounds that can simultaneously interact with multiple biological targets. nih.gov

Future innovations in hybrid design will likely involve:

Dual-Target Inhibitors: Designing hybrids that can, for example, inhibit both a kinase and a protein-protein interaction involved in a disease pathway. nih.gov

Scaffold Hopping and Bioisosteric Replacement: Systematically modifying the core scaffold and peripheral functional groups to optimize potency, selectivity, and pharmacokinetic properties. nih.govacs.org

Computational Modeling: Utilizing in silico tools for molecular docking, quantitative structure-activity relationship (QSAR) studies, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling to guide the rational design of new hybrids. nih.goveurekaselect.com

Interactive Data Table: Polypharmacology of Heterocyclic Hybrids

| Hybrid Scaffold | Multiple Targets | Therapeutic Indication | Rationale |

| Pyrrolidine-Chalcone | α-Amylase and α-Glucosidase | Diabetes | Dual inhibition for improved glycemic control. nih.gov |

| Imidazole-Pyridine | DNA and GSK-3β | Cancer | Combined cytotoxic and signaling pathway inhibition. cnr.iteurekaselect.com |

| N-benzyl pyrrolidine | Cholinesterases and BACE-1 | Alzheimer's Disease | Multi-pronged approach to address disease pathology. nih.gov |

Contribution to Fundamental Understanding of Heterocyclic Chemistry

The study of imidazole-pyrrolidine hybrids not only drives drug discovery but also contributes to the fundamental understanding of heterocyclic chemistry. mdpi.comnih.gov These compounds serve as valuable probes for exploring:

Structure-Activity Relationships (SAR): Elucidating how subtle changes in the three-dimensional structure of these molecules impact their biological activity provides valuable insights for medicinal chemists. nih.govnih.govchemijournal.com

Non-covalent Interactions: Investigating the intricate network of hydrogen bonds, hydrophobic interactions, and coordination complexes that govern the binding of these hybrids to their biological targets enhances our understanding of molecular recognition. nih.govnih.gov

Reaction Mechanisms: Developing novel synthetic routes to these complex molecules pushes the boundaries of synthetic organic chemistry and can lead to the discovery of new chemical transformations. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-methyl-2-(pyrrolidin-3-yl)-1H-imidazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : Multi-step synthesis involving cyclization and functionalization is common. For example, pyrrolidine derivatives can be introduced via nucleophilic substitution or reductive amination. Key factors include solvent polarity (e.g., DMF for imidazole ring formation), temperature control (60–80°C to avoid side reactions), and catalysts like Pd/C for hydrogenation steps . Characterization via NMR and HPLC is critical to confirm purity (>95%) and structural integrity .

Q. How can researchers characterize the solubility and stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Solubility can be tested in DMSO, water, and ethanol using UV-Vis spectroscopy. Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. For pH-dependent stability, buffer solutions (pH 1–10) are used to simulate physiological conditions .

Q. What spectroscopic techniques are most effective for structural elucidation of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the imidazole ring (δ 7.2–7.8 ppm) and pyrrolidine protons (δ 2.5–3.5 ppm).

- IR Spectroscopy : Identify N-H stretching (~3400 cm⁻¹) and C-N vibrations (~1600 cm⁻¹).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]+ and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. Molecular docking (using AutoDock Vina) evaluates binding affinity to targets like bacterial enzymes (e.g., DNA gyrase). For example, imidazole derivatives with pyrrolidine substituents show enhanced binding due to hydrophobic interactions in enzyme pockets .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for imidazole-pyrrolidine hybrids?

- Methodological Answer :

- Meta-analysis : Compare data across studies to identify outliers (e.g., inconsistent IC50 values).

- Dose-Response Curves : Validate activity thresholds using Hill slopes and R² values.

- Crystallography : Resolve ambiguous binding modes via X-ray co-crystallization with target proteins .

Q. How can researchers optimize reaction conditions to minimize byproducts in multi-step syntheses?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial design to test variables (e.g., temperature, catalyst loading). For example, a 2³ factorial design can identify interactions between solvent type, reaction time, and temperature .

- In Situ Monitoring : Raman spectroscopy tracks intermediate formation and byproduct generation .

Q. What in vitro assays are suitable for evaluating the antibacterial activity of this compound?

- Methodological Answer :

- MIC Determination : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Time-Kill Assays : Measure bactericidal effects over 24 hours.

- Biofilm Inhibition : Crystal violet staining quantifies biofilm disruption .

Q. How do steric and electronic effects of the pyrrolidine substituent influence the compound’s pharmacokinetic properties?

- Methodological Answer :

- LogP Measurement : Octanol-water partition coefficients predict membrane permeability.

- CYP450 Inhibition Assays : Liver microsomes assess metabolic stability.